molecular formula C11H10BrNS2 B2442374 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole CAS No. 338414-94-1

4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole

Cat. No.: B2442374
CAS No.: 338414-94-1
M. Wt: 300.23
InChI Key: LQPNZENCLTXLHZ-UHFFFAOYSA-N
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Description

4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with a 4-bromophenylsulfanyl group and a methyl group. Thiazoles are known for their diverse biological activities and are found in many biologically active compounds, including antimicrobial, antiviral, and anticancer agents .

Preparation Methods

The synthesis of 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole typically involves the following steps:

Chemical Reactions Analysis

4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with various biochemical pathways, leading to the activation or inhibition of specific enzymes and receptors .

Comparison with Similar Compounds

Similar compounds to 4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole include:

This compound is unique due to the presence of the 4-bromophenylsulfanyl group, which imparts distinct chemical and biological properties compared to other thiazole derivatives.

Biological Activity

4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This compound features a thiazole ring substituted with a 4-bromophenylsulfanyl group and a methyl group, contributing to its unique chemical properties. Thiazoles are known for their roles in various pharmacological applications, including antimicrobial, antiviral, and anticancer activities.

  • IUPAC Name : 4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole
  • Molecular Formula : C11H10BrNS2
  • Molecular Weight : 300.2 g/mol
  • CAS Number : 338414-94-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiazole ring can modulate biochemical pathways by activating or inhibiting specific enzymes, which plays a crucial role in its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazoles demonstrate moderate to excellent activity against various bacterial strains. The compound has been evaluated for its antimicrobial efficacy, revealing promising results.

StudyBacterial Strains TestedActivity Level
E. coli, S. aureusModerate to Good
Pseudomonas aeruginosaEffective

Antiviral Activity

Thiazoles are also noted for their antiviral potential. The presence of the bromophenylsulfanyl group may enhance the compound's ability to inhibit viral replication through interference with viral enzymes or receptors.

Anticancer Properties

The compound's structure suggests potential anticancer activity, as many thiazole derivatives have been associated with the inhibition of cancer cell proliferation. Further studies are required to elucidate specific mechanisms and efficacy against various cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study synthesized several thiazole derivatives and tested their antimicrobial properties against common pathogens. The results demonstrated that compounds similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) :
    Investigations into the SAR of thiazole derivatives highlighted that modifications on the thiazole ring significantly impact biological activity. The introduction of various substituents has been shown to enhance antimicrobial potency .
  • Mechanistic Studies :
    Research has indicated that thiazoles can interact with cellular targets involved in metabolic pathways, leading to apoptosis in cancer cells. This suggests that this compound may have similar effects warranting further exploration .

Properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNS2/c1-8-13-10(6-14-8)7-15-11-4-2-9(12)3-5-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPNZENCLTXLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323013
Record name 4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338414-94-1
Record name 4-[(4-bromophenyl)sulfanylmethyl]-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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